Ethylene terephthalate
Overview
Description
Ethylene terephthalate is a strong, stiff synthetic fiber and resin, and a member of the polyester family of polymers. It is widely used in the production of fibers for permanent-press fabrics, disposable beverage bottles, and photographic films. This compound is produced by the polymerization of ethylene glycol and terephthalic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene terephthalate is synthesized through two primary methods: direct esterification and transesterification. In the direct esterification method, terephthalic acid reacts with ethylene glycol under high temperatures (220-260°C) and pressures (0.3-0.6 MPa) to form this compound and water as a byproduct . The transesterification method involves the reaction between dimethyl terephthalate and ethylene glycol, producing methanol as a byproduct .
Industrial Production Methods: The industrial production of this compound typically involves a two-stage process: esterification followed by polycondensation. In the esterification stage, terephthalic acid and ethylene glycol react to form bis(2-hydroxyethyl) terephthalate. In the polycondensation stage, this intermediate undergoes further reaction to form long-chain this compound polymers .
Chemical Reactions Analysis
Types of Reactions: Ethylene terephthalate primarily undergoes hydrolysis, transesterification, and thermal degradation reactions. Hydrolysis involves the breakdown of the polymer in the presence of water, leading to the formation of terephthalic acid and ethylene glycol . Transesterification reactions involve the exchange of ester groups between this compound and alcohols, producing new esters and alcohols . Thermal degradation occurs at high temperatures, resulting in the breakdown of the polymer into smaller molecules .
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions, elevated temperatures.
Transesterification: Alcohols (e.g., methanol), catalysts (e.g., sodium methoxide), moderate temperatures.
Thermal Degradation: High temperatures (above 300°C), inert atmosphere.
Major Products Formed:
Hydrolysis: Terephthalic acid, ethylene glycol.
Transesterification: New esters, alcohols.
Thermal Degradation: Smaller organic molecules, gases.
Scientific Research Applications
Ethylene terephthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying polymerization and degradation processes.
Biology: Investigated for its interactions with enzymes that can degrade plastics, such as PETase.
Medicine: Explored for use in medical devices and drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of fibers, films, and packaging materials.
Mechanism of Action
Ethylene terephthalate is often compared with other polyesters, such as polybutylene terephthalate and polytrimthis compound. These compounds share similar chemical structures but differ in their physical properties and applications . For instance, polybutylene terephthalate has higher flexibility and impact resistance, making it suitable for engineering plastics . Polytrimthis compound, on the other hand, has better elastic recovery and is used in textile applications .
Comparison with Similar Compounds
- Polybutylene terephthalate
- Polytrimethylene terephthalate
- Polyethylene naphthalate
This compound stands out due to its excellent balance of strength, stiffness, and chemical resistance, making it a versatile material for various applications .
Properties
IUPAC Name |
4-[2-(4-carboxybenzoyl)oxyethoxycarbonyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8/c19-15(20)11-1-5-13(6-2-11)17(23)25-9-10-26-18(24)14-7-3-12(4-8-14)16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBOYZZQPYDMKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024365 | |
Record name | 4,4'-(1,2-Ethanediylbis(oxycarbonyl))dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225-05-0 | |
Record name | Ethylene terephthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002225050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-(1,2-Ethanediylbis(oxycarbonyl))dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYLENE TEREPHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUW339S4L3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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